Cryptanoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

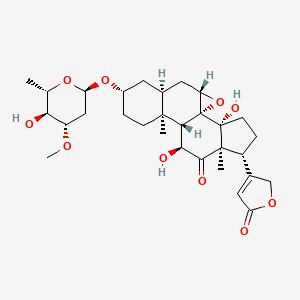

Cryptanoside A is a cardiac glycoside epoxide . It was isolated from the stems of Cryptolepis dubia collected in Laos . It is also known as Sarverogenin 3-O-α-L-oleandropyranoside .

Synthesis Analysis

The complete structure of Cryptanoside A was confirmed by analysis of its spectroscopic and single-crystal X-ray diffraction data, using copper radiation at a low temperature .Molecular Structure Analysis

Cryptanoside A’s molecular structure was established as sarverogenin 3-O-α-L-oleandroside based on its 1H and 13C NMR spectroscopic properties and chemical correlation with sarverogenin .Physical And Chemical Properties Analysis

Cryptanoside A is a powder . Its molecular formula is C30H42O10 and its molecular weight is 562.65 .Applications De Recherche Scientifique

Cryptanoside A is a major cardenolide glycoside found in the leaves and roots of Cryptolepis buchanani. It has been identified as sarverogenin 3-O-α-L-oleandroside. This compound and its derivatives have been studied for their chemical properties and potential applications (Purushothaman, Vasanth, Connolly, & Rycroft, 1988).

Research on steroidal saponins, including Cryptanoside A derivatives, from fresh stems of Dracaena angustifolia has revealed potential antifungal properties. These compounds have shown activity against Cryptococcus neoformans, indicating their potential use in antifungal applications (Xu, Zhang, Li, Jacob, & Yang, 2010).

Another study on intestinal stem cells provides insights into the role of stem cells in various therapeutic applications. Although this research does not directly mention Cryptanoside A, it highlights the importance of cellular research in medical advancement, which can be relevant to the study of Cryptanoside A's effects on cellular systems (Bach, Renehan, & Potten, 2000).

Cryptanoside A derivatives have also been synthesized for investigating their anticancer activities. These compounds, like Cryptophycin A, have shown promising results against solid tumors in animal models. The synthesis and study of these derivatives are crucial for exploring their potential therapeutic applications (Rej, Nguyen, Go, Fortin, & Lavallée, 1996).

Mécanisme D'action

Propriétés

IUPAC Name |

(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZQTHMHTBGLMG-TZUBOXRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cryptanoside A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.